molecular formula C13H18N4S B1603915 N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine CAS No. 921939-04-0

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine

Cat. No.: B1603915
CAS No.: 921939-04-0
M. Wt: 262.38 g/mol
InChI Key: WDLUKYARQVQMCZ-UHFFFAOYSA-N
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Description

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is a chemical compound built on a thieno[3,2-d]pyrimidine scaffold, a structure recognized for its significant value in medicinal chemistry and pharmaceutical research . This scaffold is a key intermediate in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors for oncology research . Compounds based on this core structure have been investigated as potent and selective ATP-competitive inhibitors of atypical Protein Kinase C (aPKC) isoforms . Research into similar analogues has demonstrated their potential to control vascular permeability and prevent edema, offering promising alternatives to anti-VEGF therapies for certain blinding eye diseases . Furthermore, the thieno[3,2-d]pyrimidine core is a versatile template in drug discovery, appearing in studies targeting a range of biological processes . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the relevant safety data sheet, as related compounds are known to cause severe skin burns and eye damage .

Properties

IUPAC Name

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-14-8-10-2-5-17(6-3-10)13-12-11(4-7-18-12)15-9-16-13/h4,7,9-10,14H,2-3,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLUKYARQVQMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640417
Record name N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-04-0
Record name N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Scaffold Synthesis: Thieno[3,2-d]pyrimidine Formation

The synthesis typically begins with the construction of the thieno[3,2-d]pyrimidine nucleus. This is commonly achieved via condensation reactions involving thiophene derivatives and pyrimidine precursors.

  • Key Intermediate Formation: A thiophene ester undergoes acid-catalyzed condensation with isonicotinonitrile or related nitriles to yield a pyrimidinone intermediate in high yield (~83%).

  • Chlorination Step: The pyrimidinone is converted to a 4-chloro intermediate using Vilsmeier reagents, achieving yields as high as 98%. This chlorinated intermediate is pivotal for subsequent nucleophilic substitution reactions.

N-Methylation of the Piperidinyl Methanamine

The N-methyl group on the methanamine moiety attached to the piperidine ring is introduced via:

  • Direct Alkylation: Alkylation of the piperidinyl methanamine with methylating agents (e.g., methyl iodide or formaldehyde with reducing agents) under controlled conditions.

  • Alternative Synthetic Routes: Some methods employ condensation of the piperidinyl intermediate with methylamine derivatives or reductive amination steps to install the N-methyl group efficiently.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Thiophene ester + nitrile HCl-catalyzed condensation ~83 Formation of pyrimidinone intermediate
Pyrimidinone chlorination Vilsmeier reagent ~98 Produces 4-chloro intermediate
Nucleophilic substitution Piperidine, base, reflux in ethanol Variable Boc protection/deprotection often applied
N-Methylation Alkylating agents or reductive amination Moderate Conditions optimized to prevent overalkylation

Alternative Synthetic Approaches and Related Compounds

  • Microwave-Assisted Reactions: Microwave irradiation has been used to accelerate substitution reactions on related thieno-pyrimidine cores, improving reaction times and sometimes selectivity.

  • One- to Two-Step Processes: Some synthetic routes condense the substitution and N-methylation steps into streamlined sequences to enhance efficiency.

  • Comparative Methods: Literature reports alternative syntheses proceeding via sulfonate ester intermediates, but the chlorination-substitution route is preferred for its convenience and high yields.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR are employed to confirm substitution patterns, with characteristic signals for the heterocyclic protons and the N-methyl group.

  • Mass Spectrometry: ESI-MS confirms molecular weight and substitution.

  • Elemental Analysis: Confirms purity and composition consistent with the target compound.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield (%) Reference
Pyrimidinone intermediate synthesis Acid-catalyzed condensation of thiophene ester and nitrile HCl catalyst, reflux ~83
Chlorination to 4-chloro intermediate Vilsmeier reagent chlorination Vilsmeier reagent, controlled temp ~98
Piperidinyl substitution Nucleophilic substitution with piperidine Base, reflux ethanol, Boc protection optional Variable
N-Methylation Alkylation or reductive amination Methyl iodide or methylamine, reductive agents Moderate Inferred

Research Findings and Optimization Insights

  • The chlorination step is highly efficient and critical for activating the pyrimidine ring for substitution.

  • Protecting groups on the piperidine nitrogen improve selectivity and yield in substitution steps.

  • Reaction conditions such as solvent choice (ethanol) and temperature (reflux) are optimized to balance reaction rate and product stability.

  • Alternative routes via sulfonate esters exist but are less favored due to complexity.

  • Microwave-assisted methods show promise for reducing reaction times without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

Inhibitory Effects on Enzymes and Receptors

Research indicates that compounds similar to N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine may act as inhibitors for various enzymes and receptors involved in disease processes. For instance:

  • Phosphodiesterase Inhibition : Compounds in this class have shown potential as phosphodiesterase inhibitors, which are crucial in regulating intracellular signaling pathways. This suggests applications in treating conditions such as cancer and inflammation .
  • Kinase Inhibition : Similar structures have demonstrated kinase inhibition capabilities, further highlighting their relevance in cancer therapies .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows for comparisons with other thieno[3,2-d]pyrimidine derivatives. Below is a table summarizing some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-oneContains a cyclopentyl groupExhibits PDE7 inhibitory activity
4-Amino-thieno[3,2-d]pyrimidinesAmino substitution on pyrimidineImproved antiplasmodial activity
N-Methyl-N-(thienopyrimidinyl)piperidineSimilar piperidine corePotential anti-inflammatory effects

These comparisons underscore the diversity within the thieno[3,2-d]pyrimidine class while emphasizing the distinct biological activities that may arise from the unique structural features of this compound .

Mechanism of Action

The mechanism of action of N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is unique due to its specific combination of the thieno[3,2-d]pyrimidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is a complex organic compound with potential biological significance due to its unique structural features. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a thieno[3,2-d]pyrimidine core linked to a piperidine moiety via a methanamine group. Its molecular formula is C12H16N4SC_{12}H_{16}N_4S with a molecular weight of approximately 248.35 g/mol. The presence of nitrogen and sulfur in its structure suggests potential interactions with various biological targets, particularly in medicinal chemistry .

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound can act as inhibitors for specific enzymes such as phosphodiesterases and kinases. This suggests that the compound may also exhibit significant inhibitory activity against these enzymes, making it a candidate for treating conditions like cancer and inflammation .

Table 1: Comparison of Structural Analogues and Their Biological Activities

Compound NameStructural FeaturesUnique Properties
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-oneContains a cyclopentyl groupExhibits PDE7 inhibitory activity
4-Amino-thieno[3,2-d]pyrimidinesAmino substitution on pyrimidineImproved antiplasmodial activity
N-Methyl-N-(thienopyrimidinyl)piperidineSimilar piperidine corePotential anti-inflammatory effects

The biological efficacy of this compound is likely attributed to its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions due to its heterocyclic structure. Studies involving binding affinity assessments are essential to elucidate the binding kinetics and thermodynamics of the compound with its biological targets .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic assessments indicate that synthesized thienopyrimidine compounds are considered "drug-like" molecules with promising bioavailability profiles. This characteristic is vital for their development as therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine, and how is purity ensured?

The synthesis involves multi-step reactions, starting with the thieno[3,2-d]pyrimidine core formation, followed by piperidine functionalization. Key steps include:

  • Alkylation : Use of methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group.
  • Coupling reactions : Piperidine derivatives are coupled to the thienopyrimidine scaffold using solvents like chloroform or methanol.
  • Purification : Column chromatography (silica gel, eluents such as ethyl acetate/hexane) isolates intermediates, with final compounds often obtained as syrups or crystalline solids .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • 1H/13C NMR : Identifies methyl groups (~δ 2.2-2.5 ppm), piperidine protons (δ 1.5-3.0 ppm), and aromatic thienopyrimidine protons (δ 7.0-8.5 ppm).
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • Chromatography : HPLC or TLC validates purity (>95%) using UV detection .

Q. How is enzymatic inhibitory activity (e.g., against purine nucleoside phosphorylase) assessed in vitro?

A xanthine oxidase-coupled assay monitors PNP activity by measuring hypoxanthine formation spectrophotometrically (λ = 295 nm). Inhibitor potency (IC50) is determined by dose-response curves across serial dilutions (e.g., 0.1–100 µM) .

Advanced Research Questions

Q. What structural modifications enhance Wnt/β-catenin agonism, and how are in vivo efficacy studies designed?

  • SAR Insights : Hydrophobic substituents (e.g., naphthyl groups) on the pyrimidine ring improve β-catenin activation, as seen in analog WAY-262611 .
  • In Vivo Models : Ovariectomized rats are dosed orally (10–100 mg/kg) to assess trabecular bone formation via histomorphometry. Pharmacokinetic parameters (Tmax, Cmax, AUC) are quantified using LC-MS/MS .

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and cellular activity data?

  • Permeability Issues : Compare IC50 values in cell-free vs. cell-based assays. Use prodrugs (e.g., ester derivatives) or permeability enhancers (e.g., cyclodextrins) .
  • Metabolite Interference : Conduct metabolomic profiling (UHPLC-QTOF-MS) to identify active/degraded metabolites .

Q. What computational strategies predict riboswitch targeting, and how are binding modes validated?

  • Docking/MD Simulations : AutoDock Vina and AMBER model interactions with TPP riboswitch aptamers.
  • Validation : Isothermal titration calorimetry (ITC) measures Kd, while X-ray crystallography resolves compound-riboswitch complexes .

Q. What are key considerations for optimizing pharmacokinetic properties via SAR studies?

  • Lipophilicity (logP) : Introduce polar groups (e.g., hydroxyls) to improve solubility.
  • Metabolic Stability : Replace metabolically labile methyl groups with cyclopropyl or fluorinated analogs.
  • In Vitro Profiling : Microsomal stability (human liver microsomes) and CYP450 inhibition assays guide lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Reactant of Route 2
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N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine

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